molecular formula C18H18ClNO3 B044983 Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy- CAS No. 121488-61-7

Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy-

Cat. No.: B044983
CAS No.: 121488-61-7
M. Wt: 331.8 g/mol
InChI Key: LWCWFBHLGMHSQM-UHFFFAOYSA-N
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Description

N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a chlorophenoxy group, a phenyl group, and an acetohydroxamic acid moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with phenylacetic acid derivatives under specific conditions to form the intermediate compounds. These intermediates are then subjected to further reactions, including hydroxylation and acetylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the reactions efficiently. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid is unique due to its specific structural features and the presence of the acetohydroxamic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-4-[3-(4-chlorophenoxy)phenyl]but-3-en-2-yl]-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-13(20(22)14(2)21)6-7-15-4-3-5-18(12-15)23-17-10-8-16(19)9-11-17/h3-13,22H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCWFBHLGMHSQM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)N(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)N(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121488-61-7
Record name BW A879C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121488617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy-
Reactant of Route 2
Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy-
Reactant of Route 3
Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy-
Reactant of Route 4
Reactant of Route 4
Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy-
Reactant of Route 5
Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy-
Reactant of Route 6
Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy-

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